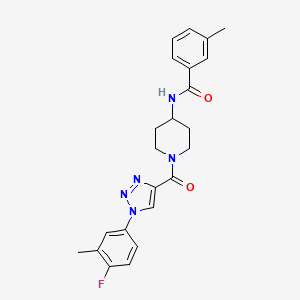

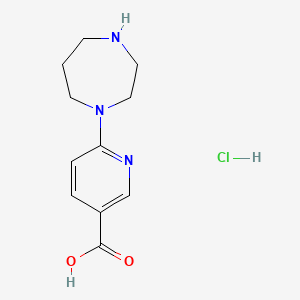

![molecular formula C16H11Cl2N3OS B2894987 4-[(2,6-Dichlorophenyl)thio]-5-methoxy-2-(2-pyridinyl)pyrimidine CAS No. 338772-29-5](/img/structure/B2894987.png)

4-[(2,6-Dichlorophenyl)thio]-5-methoxy-2-(2-pyridinyl)pyrimidine

Overview

Description

“4-[(2,6-Dichlorophenyl)thio]-5-methoxy-2-(2-pyridinyl)pyrimidine” is a chemical compound . It belongs to a class of compounds known as thioxopyrimidines . Thioxopyrimidines and their condensed analogs are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs, like our compound of interest, is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Chemical Reactions Analysis

The chemical reactions involving thioxopyrimidines often involve nucleophilic aromatic substitution (SNAr) reactions . These reactions are a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Scientific Research Applications

Synthesis and Characterization

A New Technique for Synthesis : Dong et al. (2012) reported a novel synthesis technique for an intermediate compound related to the requested chemical, highlighting an efficient process with potential implications for developing anticarcinogenic medications. This process features low comprehensive costs and is suitable for production on a certain scale, showcasing the compound's significance in scientific research and pharmaceutical applications (Dong, Gui, Zhou, Hu, & Gui, 2012).

Structural and Electronic Exploration : Hussain et al. (2020) focused on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives. Their study emphasizes the importance of pyrimidine derivatives in nonlinear optics (NLO) and medicinal applications, providing a foundational understanding of their chemical properties and potential uses in high-tech optoelectronic applications (Hussain et al., 2020).

Biological Activity and Applications

Anticancer Agents Synthesis : Tiwari et al. (2016) reported on the synthesis of thiadiazolopyrimidine derivatives using an environmentally friendly, rapid, and convenient one-pot ultrasound-promoted method. The study evaluated these compounds' in-vitro anticancer activities against various human tumor cell lines, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Tiwari, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2016).

Antimicrobial and Anti-inflammatory Agents : Another study explored the synthesis of new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents. This research underscores the versatility of pyrimidine derivatives in developing new pharmaceuticals with significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Future Directions

The potential of compounds with a pyrimidine moiety, like “4-[(2,6-Dichlorophenyl)thio]-5-methoxy-2-(2-pyridinyl)pyrimidine”, is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name |

4-(2,6-dichlorophenyl)sulfanyl-5-methoxy-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3OS/c1-22-13-9-20-15(12-7-2-3-8-19-12)21-16(13)23-14-10(17)5-4-6-11(14)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDMVIMMEVTSAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1SC2=C(C=CC=C2Cl)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,6-Dichlorophenyl)thio]-5-methoxy-2-(2-pyridinyl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

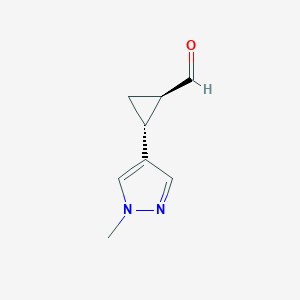

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2894905.png)

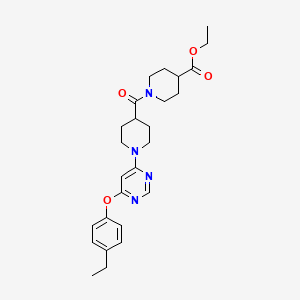

![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol](/img/structure/B2894908.png)

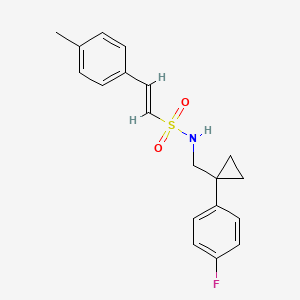

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2894909.png)

![4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2894910.png)

methanone](/img/structure/B2894913.png)

![5-Fluoro-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2894915.png)

![5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2894919.png)

![5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2894925.png)